4-Bromo-4-hydroxybiphenyl
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Overview
Description
. This compound is characterized by the presence of bromine and hydroxy functional groups on a biphenyl structure. It is commonly used as a building block in the synthesis of various organic compounds and has applications in pharmaceuticals, agrochemicals, materials science, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4-hydroxybiphenyl can be synthesized through several methods. One common method involves the hydrolysis of 4-bromo-4’-benzenesulphonyloxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxane . Another method includes the reaction of phosphonitrilic chloride trimer with 4-bromophenol or this compound in the presence of potassium carbonate in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The compound is often produced in powder form and requires careful handling due to its potential irritant properties .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4-hydroxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Vinylation Reactions: The compound can undergo vinylation with ethyl acrylate using a palladium acetate/triphenylphosphine catalyst, forming ethyl 4-(4-hydroxyphenyl)cinnamate.
Common Reagents and Conditions:
Sodium Hydroxide: Used for hydrolysis reactions.
Palladium Acetate/Triphenylphosphine: Used as a catalyst for vinylation reactions.
Potassium Carbonate: Used in reactions involving phosphonitrilic chloride trimer.
Major Products Formed:
Ethyl 4-(4-hydroxyphenyl)cinnamate: Formed from vinylation reactions.
4-Hydroxybiphenyl and Ethyl Cinnamate: Formed as side products in vinylation reactions.
Scientific Research Applications
4-Bromo-4-hydroxybiphenyl has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of materials such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-4-hydroxybiphenyl involves its interaction with molecular targets through its bromine and hydroxy functional groups. These interactions can lead to various chemical transformations, making it a valuable intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use in different reactions .
Comparison with Similar Compounds
4-Hydroxybiphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-4’-methoxybiphenyl: Contains a methoxy group instead of a hydroxy group, leading to different reactivity and applications.
Uniqueness: 4-Bromo-4-hydroxybiphenyl is unique due to the presence of both bromine and hydroxy functional groups on the biphenyl structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
1184919-27-4 |
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Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-bromo-4-phenylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H11BrO/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
YOTNOWHVKHYWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(O)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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